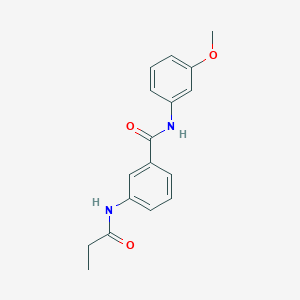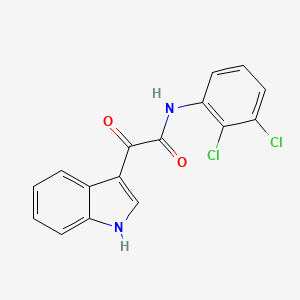![molecular formula C18H28N4O2 B5427013 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5427013.png)
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride, also known as TAPI-1, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit several key proteases. TAPI-1 has been shown to be effective in blocking the activity of matrix metalloproteinases (MMPs), a family of enzymes that play a crucial role in many physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation.
作用機序
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride acts as a competitive inhibitor of MMPs by binding to their active sites and preventing the cleavage of extracellular matrix proteins. MMPs are zinc-dependent enzymes that require a free zinc ion in their active site to catalyze the cleavage of peptide bonds. This compound binds to the zinc ion in the active site of MMPs, thereby blocking their activity. This compound has also been shown to inhibit the activity of a disintegrin and metalloproteinase (ADAM) family of enzymes, which are involved in cell adhesion and signaling.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of MMPs by this compound can lead to a decrease in the degradation of extracellular matrix proteins, which can have a beneficial effect in tissue remodeling and wound healing. This compound has also been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels (angiogenesis) that are necessary for tumor growth and metastasis. Inhibition of ADAMs by this compound can lead to a decrease in cell adhesion and signaling, which can have an effect on cell migration and differentiation.
実験室実験の利点と制限
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and has a long shelf-life. This compound has been shown to be effective in inhibiting several key proteases, including MMPs and ADAMs, which makes it a versatile tool for investigating their role in biological processes. However, this compound has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in some experiments. It also has a relatively low selectivity for MMPs, which can lead to off-target effects.
将来の方向性
There are several future directions for research involving 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride. One area of interest is the development of more selective inhibitors of MMPs and ADAMs that can be used to investigate their specific roles in biological processes. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their effectiveness in treating diseases such as cancer and inflammation. Finally, there is a need for further research to investigate the potential side effects and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics.
合成法
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride can be synthesized through a multistep process involving the reaction of piperidine and piperazine with 4-methoxybenzyl chloride, followed by acetylation with acetic anhydride and deprotection with hydrochloric acid. The final product is obtained as a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride has been widely used in scientific research as a tool to investigate the role of MMPs in various biological processes. It has been shown to be effective in inhibiting the activity of several MMPs, including MMP-2, MMP-9, and MMP-14, both in vitro and in vivo. This compound has also been used to study the role of MMPs in cancer cell invasion and metastasis, as well as in the development of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
特性
IUPAC Name |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-24-17-6-4-15(5-7-17)21-9-11-22(12-10-21)16-3-2-8-20(13-16)14-18(19)23/h4-7,16H,2-3,8-14H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIBVZMAZMXFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-methyl-N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5426947.png)

![(4aS*,8aR*)-6-(3-methoxypyrazin-2-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5426970.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5426972.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426980.png)
![6-methyl-2-{[3-(4-propoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5426985.png)
![N'-[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B5426989.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(1,3-oxazol-4-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5426993.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5427004.png)
![ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5427016.png)

![2-[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5427032.png)
![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5427036.png)